molecular formula C12H17Cl2N B2432727 3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride CAS No. 1909337-47-8

3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2432727
CAS No.: 1909337-47-8
M. Wt: 246.18
InChI Key: DJMXMCIRJLLMJO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic or analgesic.

    Industry: The compound is used in the development of new materials and chemical processes

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with 4-chlorophenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to dehydration to yield the desired cyclohexene derivative. The final step involves the reduction of the cyclohexene derivative to obtain 3-(4-Chlorophenyl)cyclohexan-1-amine, which is then converted to its hydrochloride salt .

Chemical Reactions Analysis

3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in neuronal signaling pathways, resulting in various physiological effects .

Comparison with Similar Compounds

3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Ketamine: Both compounds have similar structures and are used for their anesthetic properties.

    Phencyclidine (PCP): This compound also shares structural similarities and has similar effects on the central nervous system.

    Cyclohexylamine: While structurally related, this compound has different applications and effects.

Properties

IUPAC Name

3-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-7,10,12H,1-3,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMXMCIRJLLMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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